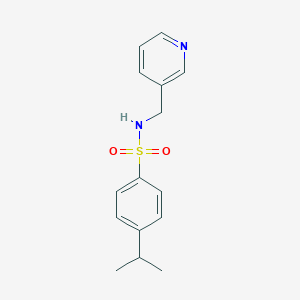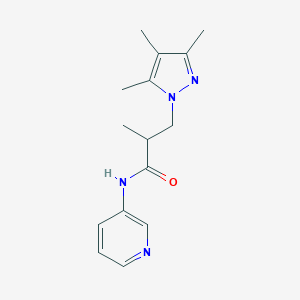
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein, which has been identified as a potential target for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves the inhibition of a specific protein, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. The compound binds to the active site of the protein, thereby preventing its activity. This leads to the inhibition of various downstream signaling pathways, ultimately resulting in the suppression of disease progression.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. The compound has also been shown to reduce inflammation and suppress the immune response in autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments include its high potency, specificity, and selectivity towards the target protein. However, the compound has certain limitations, such as its low solubility in water and its instability under certain conditions. These limitations need to be considered while designing experiments involving this compound.
Future Directions
There are several future directions of research involving 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the directions is to evaluate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further studies are required to understand its mechanism of action in detail and to identify potential biomarkers for patient selection. Finally, the development of more stable and soluble analogs of this compound could lead to improved therapeutic outcomes.
Conclusion
In conclusion, 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a promising chemical compound that has gained significant attention in scientific research. Its potent inhibition of a specific protein has identified it as a potential therapeutic target for various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research have been discussed in this paper. Further studies are required to fully understand the potential of this compound in disease treatment.
Synthesis Methods
The synthesis of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves several steps. The first step is the reaction between 3-pyridinecarboxaldehyde and 3,4,5-trimethyl-1H-pyrazole to form 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanal. This intermediate is then reacted with methylamine to form 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. The yield of this reaction is approximately 50%.
Scientific Research Applications
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein, which plays a crucial role in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its efficacy and safety in humans.
properties
Product Name |
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide |
|---|---|
Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
2-methyl-N-pyridin-3-yl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H20N4O/c1-10(9-19-13(4)11(2)12(3)18-19)15(20)17-14-6-5-7-16-8-14/h5-8,10H,9H2,1-4H3,(H,17,20) |
InChI Key |
UFNZNTZDJMVZLX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



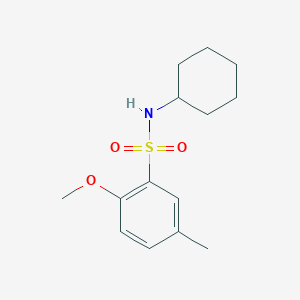
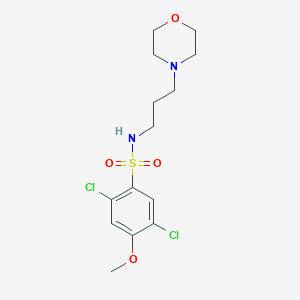
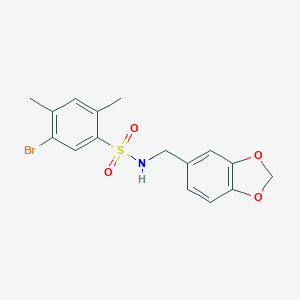


![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
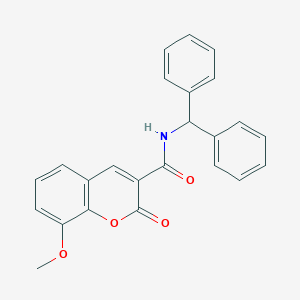
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
